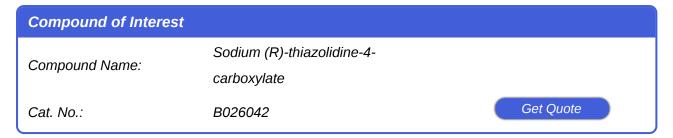


A Comprehensive Technical Guide to Sodium (R)-thiazolidine-4-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium (R)-thiazolidine-4-carboxylate, and its parent acid, (R)-thiazolidine-4-carboxylic acid (also known as L-thioproline), are heterocyclic compounds that serve as a crucial scaffold in medicinal chemistry. Derived from the condensation of L-cysteine and formaldehyde, this molecule is recognized for its intrinsic biological activities and as a foundational structure for the development of a wide array of therapeutic agents.[1] Its significance lies in its role as a cysteine prodrug, an antioxidant, and a versatile building block for synthesizing derivatives with enhanced pharmacological profiles. This guide provides an in-depth overview of its chemical properties, synthesis, experimental protocols, and its influence on key biological signaling pathways.

Chemical and Physical Properties

The core structure of (R)-thiazolidine-4-carboxylic acid provides a rigid framework that is amenable to chemical modification. The sodium salt enhances its solubility in aqueous media, which can be advantageous for various experimental and formulation purposes.



Property	Data	CAS Number	
Chemical Name	Sodium (R)-thiazolidine-4- carboxylate	100208-30-8	
Molecular Formula	C4H6NNaO2S	[2]	
Molecular Weight	155.15 g/mol	[2]	
Parent Acid	(R)-Thiazolidine-4-carboxylic acid	34592-47-7	
Parent Acid M.W.	133.17 g/mol		
Parent Acid M.P.	190-200 °C (decomposes)	_	
Appearance	White to light yellow powder	_	

Synthesis and Experimental Protocols

The synthesis of (R)-thiazolidine-4-carboxylic acid is a well-established procedure involving the nucleophilic cyclization of L-cysteine with an aldehyde, in this case, formaldehyde.

Experimental Protocol: Synthesis of (R)-Thiazolidine-4-carboxylic Acid

This protocol describes the synthesis of the parent acid from L-cysteine and formaldehyde.[3]

Materials:

- L-cysteine
- Formaldehyde solution (37-40% aq.)
- Pyridine (99%)
- Water
- Ethanol



- Diethyl ether
- Stirring apparatus
- Filtration apparatus (sintered funnel)
- Ice bath

Procedure:

- Add 25.0 g (0.14 mol) of L-cysteine hydrochloride and 20 mL of water to a 150 mL singlenecked flask.
- Stir the mixture at room temperature for 5 minutes until the solution becomes clear.
- Add 16.1 mL (0.192 mol) of a 37-40% formaldehyde solution to the flask.
- Continue to stir the reaction mixture for 8 hours at room temperature.[4]
- After 8 hours, add 13 mL (0.16 mol) of 99% pyridine solution to the reaction mixture and continue stirring, which will result in the precipitation of a white solid.[4]
- Cool the mixture in an ice bath and then filter the precipitate.
- Wash the collected solid with cold ethanol and then with diethyl ether.
- Recrystallize the crude product from a 1:1 (v/v) solution of water and ethanol.[4]
- Dry the purified white, needle-like crystals under a vacuum to yield (R)-thiazolidine-4carboxylic acid.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of thiazolidine derivatives.[5]

Materials:



- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol (spectrophotometric grade)
- Test compounds (thiazolidine derivatives)
- Positive control (e.g., Ascorbic acid)
- UV-Vis Spectrophotometer
- 96-well plate or cuvettes

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle to protect it from light.
- Preparation of Test Samples: Prepare stock solutions of the test compounds and ascorbic acid in methanol. From the stock solutions, prepare a series of dilutions to determine the EC50 value.
- Assay Procedure:
 - In a 96-well plate or cuvettes, add a specific volume of the test sample dilutions.
 - Add an equal volume of the 0.1 mM DPPH solution to each well/cuvette.
 - Include a blank control containing only methanol and the DPPH solution.
 - Mix thoroughly and incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:



- % Inhibition = [(Abs control Abs sample) / Abs control] x 100
- Where Abs_control is the absorbance of the DPPH solution without the test sample, and Abs_sample is the absorbance of the DPPH solution with the test sample.
- EC50 Determination: Plot the percentage of inhibition against the concentration of the test samples to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Quantitative Data on Biological Activity

While **Sodium (R)-thiazolidine-4-carboxylate** serves as a critical parent compound, much of the published research on biological activity focuses on its derivatives, where substitutions at the 2-position of the thiazolidine ring significantly enhance potency. Below are tables summarizing the antioxidant and anticancer activities of various 2-substituted (R)-thiazolidine-4-carboxylic acid derivatives.

Table 1: Antioxidant Activity of 2-Aryl-Thiazolidine-4-

Carboxylic Acid Derivatives (DPPH Assay)

Compound (Substituent at C-2)	EC50 (μg/mL)	Reference
2-(Phenyl)	> 100	[5]
2-(4-Chlorophenyl)	> 100	[5]
2-(4-Fluorophenyl)	> 100	[5]
2-(4-Nitrophenyl)	> 100	[5]
2-(3,4,5-Trimethoxyphenyl)	85.4 ± 1.2	[5]
Ascorbic Acid (Standard)	45.2 ± 0.8	[5]

Data from Begum et al., 2020. It is noted that the unsubstituted thiazolidine-4-carboxylic acid showed lower activity than the substituted derivatives.



Table 2: Anticancer Activity of Thiazolidin-4-one

Derivatives against Various Cell Lines

Compound ID/Structure	Cell Line	IC50 (μM)	Reference
5-(4- (dimethylamino)benzyl idene)-2-(phenylimino) TZD	H460	0.50	[7]
5-(4- (dimethylamino)benzyl idene)-2-(phenylimino) TZD	H460taxR	0.21	[7]
2-Arylthiazolidine-4- carboxylic acid amide derivative (61)	PPC-1	0.55	[7]
Indole-bearing hybrid (56)	MCF-7	6.06	[8]
Indole-bearing hybrid (56)	OVCAR-3	5.12	[8]
Pyrazole-Purine-4- Thiazolidinone hybrid (36)	A549	18.85	[8]
Pyrazole-Purine-4- Thiazolidinone hybrid (36)	MCF-7	23.43	[8]

Signaling Pathways and Mechanism of Action

Thiazolidine derivatives exert their biological effects through various mechanisms, most notably via the modulation of cellular oxidative stress and inflammatory pathways. A key derivative, L-2-oxothiazolidine-4-carboxylic acid (OTC), a prodrug of cysteine, has been shown to inhibit signaling cascades involving NF-kB and the NLRP3 inflammasome.



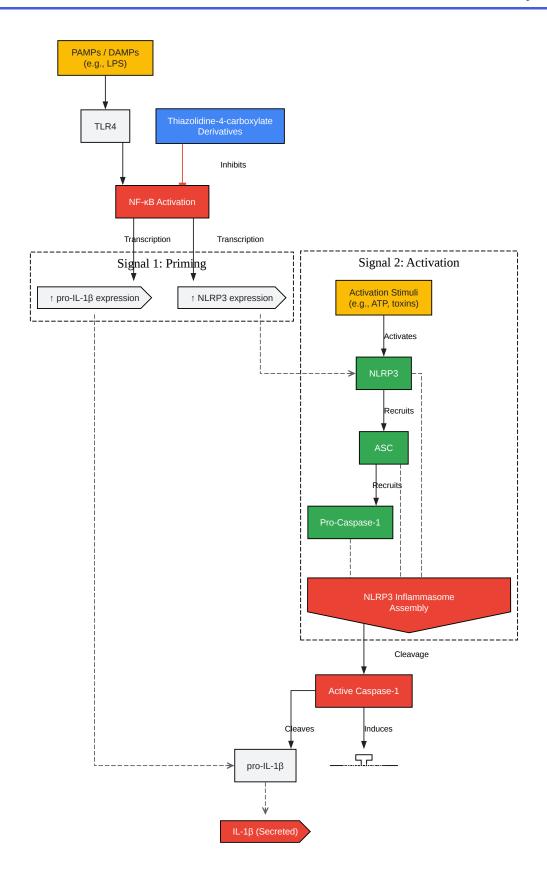
Inhibition of NF-kB Pathway

Reactive Oxygen Species (ROS) are known activators of the NF-κB signaling pathway, which is a central regulator of inflammation.[9] Thiazolidine derivatives with antioxidant properties can reduce intracellular ROS levels. This reduction in oxidative stress prevents the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. By stabilizing IκBα, the NF-κB (p65/p50) dimer is sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[9][10]









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